5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Bromination: The pyrimidine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the brominated pyrimidine reacts with a piperidine derivative.
Linking the Pyridine Moiety: The final step involves the attachment of the pyridine moiety through a methoxy linker, which can be achieved using a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Pharmaceutical Research: The compound is explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1-piperidinyl)pyrimidine: A similar compound with a piperidine ring directly attached to the pyrimidine core.
2-(Pyridin-2-ylmethyl)piperidine: A compound with a pyridine moiety linked to a piperidine ring, but without the pyrimidine core.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A compound with a piperazine ring instead of a piperidine ring.
Uniqueness
5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific combination of a brominated pyrimidine core, a piperidine ring, and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-14-9-19-16(20-10-14)22-12-13-4-7-21(8-5-13)11-15-3-1-2-6-18-15/h1-3,6,9-10,13H,4-5,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPEDWDMBGFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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